molecular formula C23H26N2O B3896075 1-(2-methoxybenzyl)-4-(1-naphthylmethyl)piperazine

1-(2-methoxybenzyl)-4-(1-naphthylmethyl)piperazine

Cat. No.: B3896075
M. Wt: 346.5 g/mol
InChI Key: ZOCJNYNVLWEANM-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-4-(1-naphthylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxybenzyl group and a naphthylmethyl group attached to the nitrogen atoms of the piperazine ring

Preparation Methods

The synthesis of 1-(2-methoxybenzyl)-4-(1-naphthylmethyl)piperazine typically involves the reaction of 1-(2-methoxybenzyl)piperazine with 1-naphthylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Methoxybenzyl)-4-(1-naphthylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the naphthylmethyl group, converting it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group typically yields methoxybenzaldehyde or methoxybenzoic acid, while reduction of the naphthylmethyl group produces naphthylmethanol.

Scientific Research Applications

1-(2-Methoxybenzyl)-4-(1-naphthylmethyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Studies focus on its efficacy and safety in treating various diseases.

    Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-4-(1-naphthylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and naphthylmethyl groups play a crucial role in binding to these targets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

1-(2-Methoxybenzyl)-4-(1-naphthylmethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzyl-4-(1-naphthylmethyl)piperazine: Similar structure but lacks the methoxy group, which may result in different chemical and biological properties.

    1-(2-Hydroxybenzyl)-4-(1-naphthylmethyl)piperazine: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions with biological targets.

    1-(2-Methoxybenzyl)-4-benzylpiperazine: Lacks the naphthylmethyl group, which may affect its overall activity and applications.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-26-23-12-5-3-8-21(23)18-25-15-13-24(14-16-25)17-20-10-6-9-19-7-2-4-11-22(19)20/h2-12H,13-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCJNYNVLWEANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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